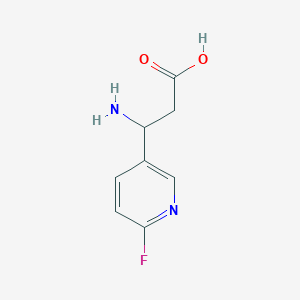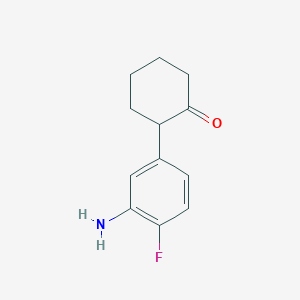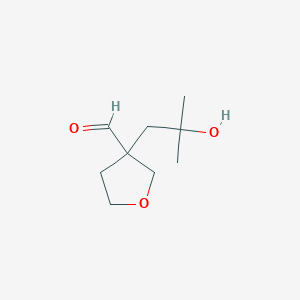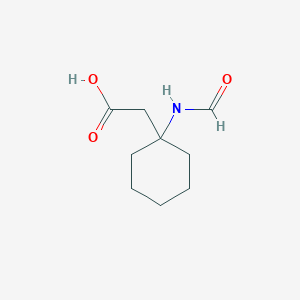
2-(1-Formamidocyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Formamidocyclohexyl)acetic acid is an organic compound with a unique structure that includes a formamide group attached to a cyclohexyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Formamidocyclohexyl)acetic acid typically involves the reaction of cyclohexylamine with formic acid to form 1-formamidocyclohexane. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Formamidocyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The formamide group can be oxidized to form a carboxylic acid.
Reduction: The formamide group can be reduced to form a primary amine.
Substitution: The acetic acid moiety can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like carbodiimides.
Major Products Formed
Oxidation: 2-(1-Carboxycyclohexyl)acetic acid.
Reduction: 2-(1-Aminocyclohexyl)acetic acid.
Substitution: Various esters and amides depending on the reagents used.
Scientific Research Applications
2-(1-Formamidocyclohexyl)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a precursor for the synthesis of bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Formamidocyclohexyl)acetic acid involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways. The acetic acid moiety can also influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminocyclohexyl)acetic acid: Similar structure but with an amine group instead of a formamide.
2-(1-Carboxycyclohexyl)acetic acid: Similar structure but with a carboxylic acid group instead of a formamide.
Uniqueness
2-(1-Formamidocyclohexyl)acetic acid is unique due to the presence of the formamide group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(1-formamidocyclohexyl)acetic acid |
InChI |
InChI=1S/C9H15NO3/c11-7-10-9(6-8(12)13)4-2-1-3-5-9/h7H,1-6H2,(H,10,11)(H,12,13) |
InChI Key |
DVKJWRQZRSNZLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15272644.png)
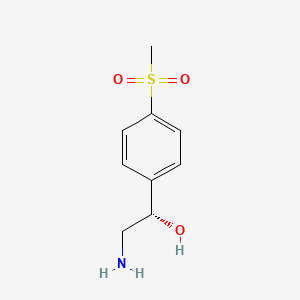
![6-Methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272660.png)

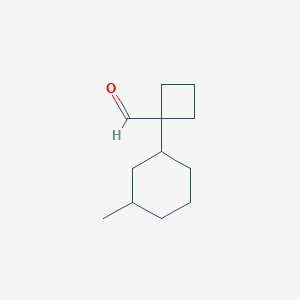
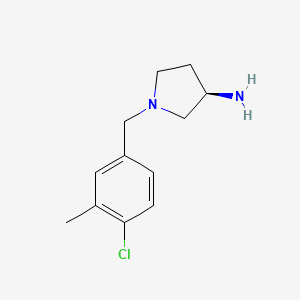
amine](/img/structure/B15272678.png)
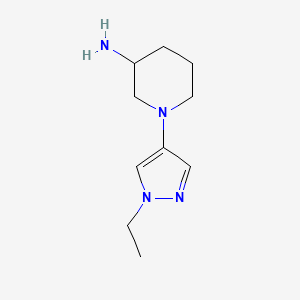
![tert-butyl N-[2-(7-oxabicyclo[4.1.0]heptan-1-yl)ethyl]carbamate](/img/structure/B15272684.png)
![N-[4-(methylsulfanyl)phenyl]thiolan-3-amine](/img/structure/B15272688.png)
